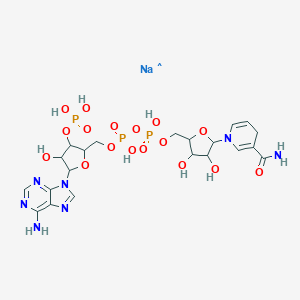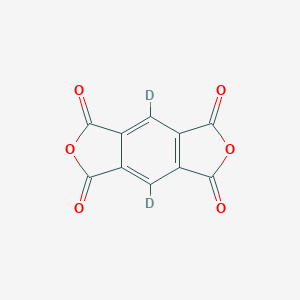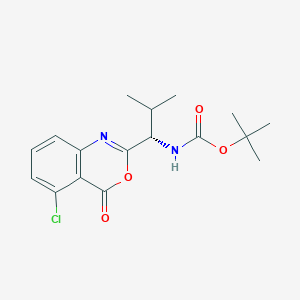
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as CGP 7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are found in the central nervous system and play a role in the regulation of neurotransmitter release. CGP 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes.
作用机制
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is a selective antagonist of the GABAB receptor, meaning that it binds to the receptor but does not activate it. The GABAB receptor is a heterodimeric receptor that consists of two subunits, GABAB1 and GABAB2. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 binds to the GABAB1 subunit, preventing the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), and blocking the downstream signaling pathway.
Biochemical and Physiological Effects:
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of dopamine in the brain, which may be useful in the treatment of addiction. It has also been shown to have antinociceptive effects, meaning that it can reduce pain perception. Additionally, (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a role in the regulation of blood pressure and in the treatment of epilepsy.
实验室实验的优点和局限性
One advantage of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in lab experiments is its selectivity for the GABAB receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, one limitation of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is its relatively low potency compared to other GABAB receptor antagonists. This may require higher concentrations of the compound to be used in experiments, which can increase the risk of non-specific effects.
未来方向
There are several future directions for the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in scientific research. One area of interest is the role of GABAB receptors in the regulation of mood and behavior. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have anxiolytic effects in animal models, suggesting that GABAB receptors may be a potential target for the treatment of anxiety disorders. Additionally, the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in combination with other drugs may have synergistic effects in the treatment of various diseases, such as epilepsy and addiction. Finally, the development of more potent and selective GABAB receptor antagonists may lead to new therapeutic options for a variety of disorders.
合成方法
The synthesis of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with phosgene to form the corresponding acid chloride. This is then reacted with 2-methyl-1-propanol in the presence of triethylamine to form the ester. The final step involves the reaction of the ester with t-butyl carbamate in the presence of sodium hydride to form (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930.
科学研究应用
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes. For example, it has been used to study the effect of GABAB receptor activation on the release of dopamine in the brain, as well as its role in the regulation of pain perception. It has also been used to study the role of GABAB receptors in the regulation of blood pressure and in the treatment of epilepsy.
属性
CAS 编号 |
108562-43-2 |
|---|---|
产品名称 |
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester |
分子式 |
C17H21ClN2O4 |
分子量 |
352.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C17H21ClN2O4/c1-9(2)13(20-16(22)24-17(3,4)5)14-19-11-8-6-7-10(18)12(11)15(21)23-14/h6-9,13H,1-5H3,(H,20,22)/t13-/m0/s1 |
InChI 键 |
MJHVWIZCSXLBHF-UHFFFAOYSA-N |
手性 SMILES |
CC(C)[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
同义词 |
(1-(5-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-COBCE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



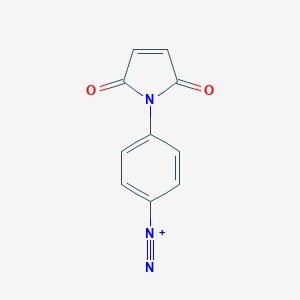
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
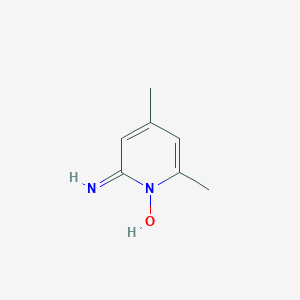
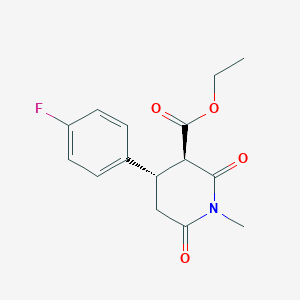
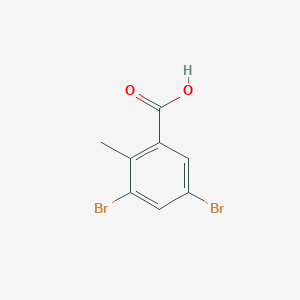
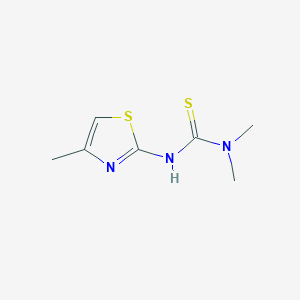
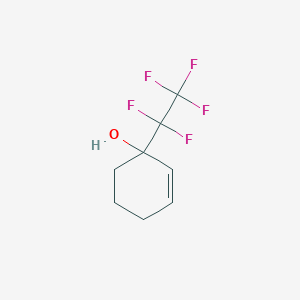

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
